3-(苄基磺酰基)-N-(6-甲氧基-1,3-苯并噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

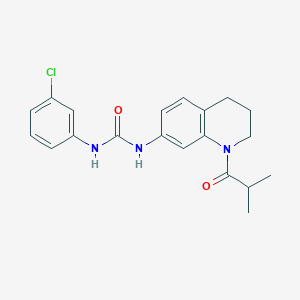

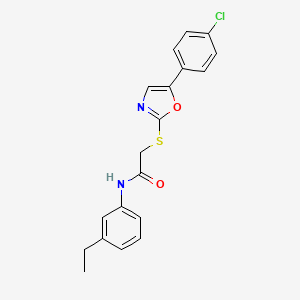

The compound “3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This ring is substituted with a methoxy group at the 6-position . The benzothiazole ring is also linked to a propanamide group through a sulfamoyl bridge . The propanamide group is further substituted with a benzylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The benzothiazole ring might contribute to the planarity of the molecule, while the propanamide and benzylsulfonyl groups could add some steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学研究应用

Antimicrobial Applications

This compound has been studied for its potential as an antimicrobial agent. The benzothiazole moiety is known for its biological activity, and when incorporated into azo dyes, it has shown potent antimicrobial activities against various bacterial and fungal strains .

Anticancer Activity

The compound’s derivatives have been evaluated for in vitro anticancer activities against different human cancer cell lines such as A549 (lung cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The studies involve MTT assays to determine the cytotoxic effects of the synthesized azo dyes .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized chemical compounds and biological receptors. This compound has been used in molecular docking to show possible interactions, which is essential in drug design and discovery .

DNA Binding and Sensing Applications

Derivatives of this compound have been synthesized to study their DNA binding capabilities. These studies are significant for the development of new therapeutic agents that target DNA. Additionally, the compound has been used in colorimetric anion sensing applications, demonstrating its versatility in biological chemistry .

Nonlinear Optical (NLO) Properties

The compound’s structure allows for theoretical calculations of its nonlinear optical effects using density functional theory (DFT). NLO materials are important for applications in photonics and optoelectronics .

Anion Sensing

The compound has shown a significant colorimetric response to various anions, which can be utilized in the development of selective anion sensors. This is particularly useful in environmental monitoring and chemical analysis .

Intercalative Binding with DNA

Studies have indicated that the compound interacts with calf thymus DNA (CT-DNA) via intercalative binding. This mode of interaction is promising for the design of drugs that can insert between DNA bases to modulate biological processes .

Theoretical Vibrational and Structural Optimization

The compound has been subjected to theoretical vibrational and structural optimization studies using DFT/B3LYP methods. These studies are important for predicting the behavior of the compound in various environments and for designing molecules with desired properties .

作用机制

未来方向

The future research directions for this compound could involve studying its synthesis, properties, and potential applications . It might be interesting to explore its potential uses in medicinal chemistry, given the presence of the benzothiazole ring, which is found in some pharmaceutical compounds .

属性

IUPAC Name |

3-benzylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-24-14-7-8-15-16(11-14)25-18(19-15)20-17(21)9-10-26(22,23)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUUTNJXFCEPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)

![5-ethyl-3-oxo-N-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964245.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2964248.png)

![N-(2-Oxaspiro[3.5]nonan-7-yl)prop-2-enamide](/img/structure/B2964250.png)

![N-benzyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2964252.png)

![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)